molecular formula C26H20N2O5 B3663535 N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide

N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide

Cat. No.: B3663535
M. Wt: 440.4 g/mol
InChI Key: ROLQNVGWGMJHIR-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and amide groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[4-[(4-hydroxyphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c29-21-10-6-19(7-11-21)27-25(31)17-4-14-23(15-5-17)33-24-3-1-2-18(16-24)26(32)28-20-8-12-22(30)13-9-20/h1-16,29-30H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQNVGWGMJHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O)C(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride. This intermediate is then reacted with 4-aminophenol to produce 4-hydroxy-N-(4-hydroxyphenyl)benzamide. The final step involves the reaction of this intermediate with 4-hydroxyphenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or activating their functions. This compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(4-hydroxyphenyl)benzamide
  • N-(4-hydroxyphenyl)glycine
  • N-(4-hydroxyphenyl)acetamide

Uniqueness

N-(4-hydroxyphenyl)-3-{4-[(4-hydroxyphenyl)carbamoyl]phenoxy}benzamide is unique due to its combination of multiple functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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